Validated Synthetic Intermediate for Dual COX-2/5-LOX Inhibitors vs. Generic Analogs
This specific compound is a validated, regioselectively synthesized intermediate in a published medicinal chemistry route for generating dual COX-2/5-LOX inhibitors [1]. Its synthetic role as the immediate precursor to the key hydrazide (compound 4 in the Pommery et al. scheme) is directly proven. In contrast, closely related analogs, such as the corresponding carboxylic acid (CAS 586333-65-5) or methyl ester, would require different activation steps or would not yield the same hydrazide directly, breaking the established synthetic path for this series of apoptosis-inducing agents.
| Evidence Dimension | Synthetic Role in Bioactive Compound Generation |
|---|---|
| Target Compound Data | Direct and exclusive precursor to 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carbohydrazide (compound 4) via reaction with hydrazine hydrate. |
| Comparator Or Baseline | 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 586333-65-5). The free acid would not directly form the same hydrazide without an initial, potentially less efficient or regiospecific, activation step. |
| Quantified Difference | N/A (Qualitative synthetic advantage: enables a direct 1-step transformation to a critical pharmacophore-extending intermediate in a published scheme). |
| Conditions | Reaction conditions: Target compound treated with hydrazine hydrate to afford compound 4. Source: Pommery et al., J. Med. Chem. 2004. |
Why This Matters
Procurement of this exact ester ensures reproducibility and chemical tractability of a validated route to dual COX-2/5-LOX inhibitors, eliminating uncertainty from alternative functional group interconversions.
- [1] Pommery, N., Taverne, T., Telliez, A., Goossens, L., Charlier, C., Pommery, J., Goossens, J.F., Houssin, R., Durant, F., & Hénichart, J.P. (2004). New COX-2/5-LOX Inhibitors: Apoptosis-Inducing Agents Potentially Useful in Prostate Cancer Chemotherapy. Journal of Medicinal Chemistry, 47(25), 6195-6206. View Source
